molecular formula C23H16F3NO3 B11126280 6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one

6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one

Cat. No.: B11126280
M. Wt: 411.4 g/mol
InChI Key: DASIQCNZGQAZHA-UHFFFAOYSA-N
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Description

6-Hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

The synthesis of 6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of green solvents and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

6-Hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H16F3NO3

Molecular Weight

411.4 g/mol

IUPAC Name

6-hydroxy-7-phenyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one

InChI

InChI=1S/C23H16F3NO3/c24-23(25,26)16-7-4-8-17(10-16)27-13-15-9-22(29)30-21-12-18(20(28)11-19(15)21)14-5-2-1-3-6-14/h1-12,27-28H,13H2

InChI Key

DASIQCNZGQAZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CNC4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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